molecular formula C10H19N5O B1492006 2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one CAS No. 2097980-96-4

2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one

Cat. No. B1492006
CAS RN: 2097980-96-4
M. Wt: 225.29 g/mol
InChI Key: PFGOSBQWYIAGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one is a versatile chemical compound used in diverse scientific research. It exhibits intriguing properties that enable its applications in various fields like drug discovery and materials science .

Scientific Research Applications

HIV-1 Attachment Inhibitors

The compound has been explored in the context of developing inhibitors for human immunodeficiency virus type 1 (HIV-1) attachment. A study by Regueiro-Ren et al. (2013) described a series of HIV-1 attachment inhibitors that target the viral envelope protein gp120. These inhibitors, including analogs of 2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one, demonstrated subnanomolar potency in inhibiting HIV-1 and showed good pharmacokinetic profiles in vivo. This research highlighted the potential of such compounds in the development of new therapeutics for HIV-1 (Regueiro-Ren et al., 2013).

Solid-Phase Peptide Synthesis

Another significant application involves solid-phase peptide synthesis (SPPS). Tornøe et al. (2002) reported on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, enabling the synthesis of [1,2,3]-triazoles within peptide backbones or side chains. This methodology, compatible with SPPS on polar supports, underscores the versatility of azido compounds like this compound in the synthesis of diversely substituted [1,2,3]-triazoles, pivotal for developing novel peptidomimetics and drug candidates (Tornøe et al., 2002).

Antimicrobial Agents

The search for new antimicrobial agents has also benefited from research on azido compounds. Zaidi et al. (2021) synthesized a series of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives, demonstrating excellent yields. These compounds, structurally related to this compound, were characterized for their antimicrobial activities, showing potency comparable to or greater than conventional medicines. This work illustrates the potential of azido derivatives in the discovery and development of new antimicrobial agents (Zaidi et al., 2021).

Safety and Hazards

Azido impurities are known to be mutagenic and carcinogenic. A small exposure to these impurities may lead to cancer . Therefore, it’s crucial to handle azido compounds like 2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one with care.

properties

IUPAC Name

2-azido-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-9(2)8-14-3-5-15(6-4-14)10(16)7-12-13-11/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGOSBQWYIAGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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